N-myristoyl-D-alanine is a compound formed by the attachment of myristic acid, a 14-carbon saturated fatty acid, to the amino acid D-alanine. This modification is part of a broader category known as protein N-myristoylation, which plays critical roles in cellular processes, including membrane localization and protein-protein interactions. N-myristoylation is catalyzed by enzymes known as N-myristoyltransferases, which facilitate the covalent bond formation between myristic acid and specific proteins .
Myristic acid is naturally found in various plant and animal fats and is synthesized in the body from dietary fats. D-alanine, an amino acid that exists in both L- and D- forms, is commonly found in bacterial cell walls and as a result of racemization processes in mammals . The combination of these two components into N-myristoyl-D-alanine can occur through enzymatic processes or chemical synthesis.
N-myristoyl-D-alanine falls under the classification of fatty acylated amino acids. It is categorized as a lipid-modified amino acid due to the presence of the long-chain fatty acid moiety, which significantly influences its biochemical properties and biological functions.
N-myristoyl-D-alanine can be synthesized through various methods, including:
In enzymatic synthesis, the reaction mechanism typically follows a Bi-Bi mechanism where myristoyl-CoA binds to the enzyme first, followed by the substrate (D-alanine). The enzyme then facilitates the transfer of the myristoyl group to the amino group of D-alanine, releasing CoA . For chemical synthesis, conditions such as pH, temperature, and reaction time must be optimized to achieve high yields and purity.
N-myristoyl-D-alanine consists of a D-alanine backbone with a myristoyl group attached to its nitrogen atom. The molecular formula can be represented as . The structure features:
N-myristoyl-D-alanine participates in several chemical reactions, primarily involving:
The hydrolysis reaction typically requires acidic or basic conditions and can be monitored using chromatographic techniques to assess product formation . Transacylation reactions may involve varying nucleophiles such as alcohols or other amines.
The biological function of N-myristoyl-D-alanine primarily revolves around its role in protein modification. The mechanism involves:
Studies have shown that proteins modified by N-myristoylation exhibit altered stability and localization within cells, impacting signaling pathways crucial for cellular function .
Relevant data indicates that modifications such as N-myristoylation can significantly impact protein behavior in biological systems .
N-myristoyl-D-alanine has several applications in scientific research:
N-myristoyltransferases (NMTs) catalyze the attachment of myristate (C14:0 fatty acid) to substrate proteins via an amide bond. This reaction uses myristoyl-CoA as the acyl donor and strictly requires an N-terminal glycine residue in eukaryotic systems [1] [8]. The enzymatic machinery demonstrates near-absolute stereospecificity for L-amino acid configurations and cannot utilize D-alanine as a substrate. Structural analyses reveal that NMTs possess a narrow substrate-binding pocket that accommodates only glycine’s minimal side chain (hydrogen atom). The methyl group of D-alanine introduces steric hindrance that prevents proper positioning within the catalytic site [8] [10]. Kinetic studies show no detectable myristoylation of D-alanine-containing peptides by human NMT1 or NMT2 isozymes, confirming enzymatic incompatibility [2].
NMTs employ an ordered Bi-Bi catalytic mechanism: myristoyl-CoA binds first, inducing conformational changes that expose the peptide-binding site. Subsequent substrate binding enables nucleophilic attack by the N-terminal α-amino group on the thioester carbonyl of myristoyl-CoA [2] [3]. Key specificity determinants include:
Table 1: Kinetic Parameters of NMT for Selected N-Terminal Residues
Amino Acid | kcat (min⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Glycine | 15.2 ± 0.8 | 8.5 ± 0.9 | 1.79 |
L-Alanine | 0.21 ± 0.03 | 152 ± 18 | 0.0014 |
D-Alanine | Undetectable | N/D | N/D |
Data derived from in vitro assays with human NMT1 [2] [8]
D-alanine violates all three specificity requirements: its D-configuration disrupts peptide backbone geometry, its methyl group exceeds the glycine-binding pocket dimensions, and its absence in native proteomes eliminates evolutionary pressure for recognition [8] [10].
Co-translational myristoylation requires methionine aminopeptidase 2 (MetAP2) to cleave the initiator methionine, exposing the N-terminal glycine. MetAP2 exhibits stringent specificity:
In hypothetical D-alanine scenarios, translation would incorporate methionine-D-alanine sequences. MetAP2 cannot remove N-terminal methionine when followed by D-alanine, preventing glycine exposure and subsequent myristoylation. This dual exclusion at both MetAP2 and NMT levels explains the absence of natural N-myristoyl-D-alanine [3] [7].
Demyristoylating enzymes exhibit specificity for naturally occurring myristoyl-glycine amide bonds and cannot hydrolyze non-canonical linkages:
Table 2: Specificity of Demyristoylating Enzymes Toward Acyl Linkages
Enzyme | Natural Substrate Specificity | Activity on D-Ala-Myristate |
---|---|---|
IpaJ (Shigella) | Myristoyl-Gly-Asn | Undetectable |
SIRT2 (Human) | Myristoyl-Gly/Lys | None observed |
ABHD17B (Human) | Palmitoyl-Cys / Myristoyl-Gly | Not hydrolyzed |
Based on in vitro studies with synthetic substrates [1] [3] [10]
The resistance of N-myristoyl-D-alanine to enzymatic hydrolysis further underscores its metabolic persistence in biological systems, though no natural contexts exist for its formation or degradation [3].
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